2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride
CAS No.: 1909325-53-6
Cat. No.: VC7565718
Molecular Formula: C9H12Cl3NO
Molecular Weight: 256.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909325-53-6 |
|---|---|
| Molecular Formula | C9H12Cl3NO |
| Molecular Weight | 256.55 |
| IUPAC Name | 2-amino-2-(3,5-dichlorophenyl)propan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-7(10)4-8(11)3-6;/h2-4,13H,5,12H2,1H3;1H |
| Standard InChI Key | GJIBHWQBMMGPDW-UHFFFAOYSA-N |
| SMILES | CC(CO)(C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₉H₁₂Cl₃NO, with a molecular weight of 256.55 g/mol. Its IUPAC name, 2-amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride, reflects the presence of:
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A propan-1-ol backbone with hydroxyl (-OH) and amino (-NH₂) groups at the C1 and C2 positions, respectively.
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A 3,5-dichlorophenyl ring attached to the C2 carbon, contributing to its aromatic and electron-withdrawing characteristics.
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A hydrochloride salt form, enhancing stability and solubility in aqueous media.
Stereochemical Features
The molecule contains a chiral center at the C2 carbon, which is bonded to:
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The amino group (-NH₂),
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The hydroxyl-bearing C1 carbon,
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The 3,5-dichlorophenyl ring, and
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A methyl group (-CH₃).
This configuration allows for two enantiomers (R and S), though most synthetic routes yield racemic mixtures unless chiral catalysts or resolving agents are employed.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂Cl₃NO | |
| Molecular Weight | 256.55 g/mol | |
| CAS No. | 1909325-53-6 | |
| Chiral Centers | 1 | |
| XRPD Peaks (2θ) | 3.876, 5.744, 7.739, 11.65... |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Formation of the Propanol Backbone:
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A ketone precursor, such as 2-(3,5-dichlorophenyl)propan-1-one, undergoes asymmetric reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata reagents) to introduce the hydroxyl and amino groups .
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Alternative routes employ Mannich reactions with formaldehyde and ammonium chloride to assemble the amino alcohol structure .
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Hydrochloride Salt Formation:
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The free base is treated with hydrochloric acid in anhydrous ether or ethanol, yielding the hydrochloride salt.
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Process Optimization
Critical parameters influencing yield and enantiomeric purity include:
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Temperature: Reactions conducted at 0–5°C minimize side reactions .
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Solvent Polarity: Polar aprotic solvents (e.g., THF) enhance reaction rates .
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Catalyst Loading: Chiral catalysts at 5–10 mol% achieve enantiomeric excesses >90% .
Physicochemical Properties
Solubility and Stability
The compound is freely soluble in water (≥50 mg/mL at 25°C) and polar organic solvents like methanol and DMSO. Stability studies indicate:
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pH Sensitivity: Degrades in strongly acidic (pH <2) or basic (pH >10) conditions via hydrolysis of the amino group .
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Photostability: Stable under inert atmospheres but degrades upon prolonged UV exposure.
Acid-Base Behavior
The amino group (pKa ≈ 9.5) and hydroxyl group (pKa ≈ 15) participate in pH-dependent equilibria :
Table 2: Protonation States Across pH Ranges
| pH Range | Amino Group State | Hydroxyl Group State |
|---|---|---|
| <3 | NH₃⁺ | -OH |
| 3–9.5 | NH₂/NH₃⁺ mix | -OH |
| >9.5 | NH₂ | -O⁻ |
Applications in Research
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing:
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Antiplatelet Agents: Analogous to (R)-2-amino-2-(3,4-difluorophenyl)ethanol HCl, it may inhibit P2Y12 receptors.
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Antifungal Derivatives: Chlorinated phenyl groups enhance binding to fungal cytochrome P450 enzymes .
Material Science
Its rigid aromatic structure facilitates the development of:
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Chiral Ligands: For asymmetric catalysis in C–C bond-forming reactions .
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Ionic Liquids: Hydrochloride salts improve thermal stability in electrolyte formulations.
Comparison with Structural Analogs
2-Amino-3-(3,4-dichlorophenyl)propan-1-ol
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